molecular formula C20H14BrNO3 B15150722 1-(6-bromo-1,3-benzodioxol-5-yl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

1-(6-bromo-1,3-benzodioxol-5-yl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Cat. No.: B15150722
M. Wt: 396.2 g/mol
InChI Key: XKMANPNDWVVZJJ-UHFFFAOYSA-N
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Description

1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE is a complex organic compound that features a unique structure combining a benzodioxole ring and a benzoquinoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Coupling Reaction: A palladium-catalyzed cross-coupling reaction to attach the benzoquinoline moiety to the brominated benzodioxole.

    Cyclization: Formation of the final quinoline structure through cyclization reactions under specific conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the quinoline moiety to dihydroquinoline derivatives.

Common reagents and conditions for these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene and dimethylformamide. Major products formed from these reactions include substituted quinolines and benzodioxole derivatives.

Scientific Research Applications

1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE involves its interaction with cellular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule dynamics, leading to mitotic blockade and subsequent apoptosis of cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar compounds to 1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE include:

    1-(5-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE: A closely related compound with a bromine atom at a different position on the benzodioxole ring.

    1-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE: A chlorinated analog that may exhibit different biological activities due to the presence of chlorine instead of bromine.

The uniqueness of 1-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)-1H,2H,4H-BENZO[F]QUINOLIN-3-ONE lies in its specific substitution pattern and its potential for targeted anticancer activity .

Properties

Molecular Formula

C20H14BrNO3

Molecular Weight

396.2 g/mol

IUPAC Name

1-(6-bromo-1,3-benzodioxol-5-yl)-2,4-dihydro-1H-benzo[f]quinolin-3-one

InChI

InChI=1S/C20H14BrNO3/c21-15-9-18-17(24-10-25-18)7-13(15)14-8-19(23)22-16-6-5-11-3-1-2-4-12(11)20(14)16/h1-7,9,14H,8,10H2,(H,22,23)

InChI Key

XKMANPNDWVVZJJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC5=C(C=C4Br)OCO5

Origin of Product

United States

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